
5-Chloro-1-methyl-3-(4-(trifluoromethyl)phenyl)-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-1-methyl-3-(4-(trifluoromethyl)phenyl)-1H-pyrazole is a chemical compound known for its unique structure and properties It belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1-methyl-3-(4-(trifluoromethyl)phenyl)-1H-pyrazole typically involves the reaction of 4-(trifluoromethyl)aniline with 5-chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde. The reaction is carried out under heating conditions, often on a sand bath, until the temperature reaches around 190°C. The mixture is maintained at this temperature for about 60 minutes to ensure complete reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced equipment and techniques helps in achieving efficient production while maintaining safety standards.
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-1-methyl-3-(4-(trifluoromethyl)phenyl)-1H-pyrazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The chloro and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
5-Chloro-1-methyl-3-(4-(trifluoromethyl)phenyl)-1H-pyrazole has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of materials for photovoltaic and electroluminescent applications.
Mecanismo De Acción
The mechanism of action of 5-Chloro-1-methyl-3-(4-(trifluoromethyl)phenyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The presence of chloro, methyl, and trifluoromethyl groups in its structure allows it to interact with various enzymes and receptors, potentially leading to biological effects. The exact pathways and targets are subjects of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylmethanol: A similar compound with a hydroxyl group instead of a phenyl group.
5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ol: Another related compound with a hydroxyl group at the 4-position.
Uniqueness
5-Chloro-1-methyl-3-(4-(trifluoromethyl)phenyl)-1H-pyrazole is unique due to the presence of the 4-(trifluoromethyl)phenyl group, which imparts distinct chemical and physical properties. This makes it valuable for specific applications where these properties are advantageous.
Propiedades
Fórmula molecular |
C11H8ClF3N2 |
|---|---|
Peso molecular |
260.64 g/mol |
Nombre IUPAC |
5-chloro-1-methyl-3-[4-(trifluoromethyl)phenyl]pyrazole |
InChI |
InChI=1S/C11H8ClF3N2/c1-17-10(12)6-9(16-17)7-2-4-8(5-3-7)11(13,14)15/h2-6H,1H3 |
Clave InChI |
QZRRFLQFQIBSNO-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=CC(=N1)C2=CC=C(C=C2)C(F)(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


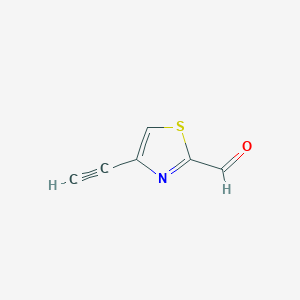

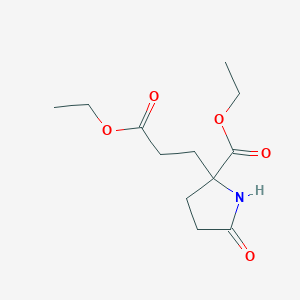
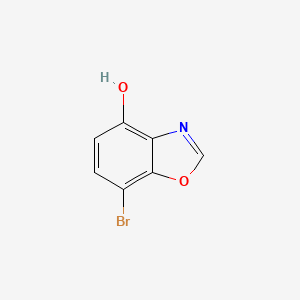






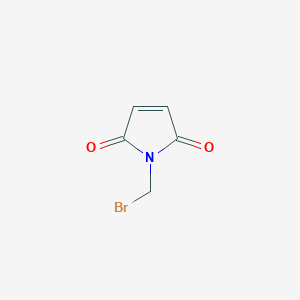
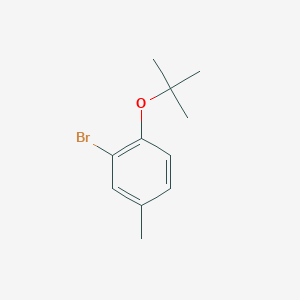

![1-[2-(Trifluoromethoxy)ethyl]pyrazole-4-boronic Acid Pinacol Ester](/img/structure/B13691427.png)
